methyl (S)-2-amino-3-(2-naphthyl)propionate hydrochloride
Description
Methyl (S)-2-amino-3-(2-naphthyl)propionate hydrochloride is a chiral α-amino acid ester hydrochloride with a molecular formula of C₁₄H₁₆ClNO₂ and a molecular weight of 265.737 g/mol . It features a stereogenic center at the C2 position (S-configuration) and a bulky 2-naphthyl substituent on the propionate backbone. The hydrochloride salt enhances its solubility in polar solvents like water or methanol, making it suitable for synthetic applications. This compound is primarily used as an intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological or cardiovascular pathways .
Properties
IUPAC Name |
methyl (2S)-2-amino-3-naphthalen-2-ylpropanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2.ClH/c1-17-14(16)13(15)9-10-6-7-11-4-2-3-5-12(11)8-10;/h2-8,13H,9,15H2,1H3;1H/t13-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTYONAXVAIPOV-ZOWNYOTGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC2=CC=CC=C2C=C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC2=CC=CC=C2C=C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (S)-2-amino-3-(2-naphthyl)propionate hydrochloride is a chiral amino acid derivative notable for its potential biological activities and applications in pharmacology and biochemistry. This article provides an in-depth exploration of the compound's biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H15ClN2O2
- Molecular Weight : 229.73 g/mol
- Chirality : The compound exhibits chirality, which influences its binding affinity to biological targets.
The presence of the naphthyl group enhances its interaction with various receptors, suggesting its potential role as a neurotransmitter modulator, particularly in the central nervous system.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Receptors : The compound acts as a ligand for neurotransmitter receptors, potentially influencing amino acid neurotransmission.
- Enzymes : It may modulate enzyme activity through competitive inhibition or allosteric modulation, affecting metabolic pathways and signal transduction.
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Neuropharmacological Effects :
- The compound has been studied for its effects on neurotransmitter systems, particularly in modulating excitatory and inhibitory signals in the brain.
-
Antimicrobial Properties :
- Some studies suggest that structurally similar compounds display antimicrobial activity against various bacterial strains, warranting further investigation into this compound's potential in combating infections.
- Antitumor Activity :
Synthesis Methods
Several methods have been developed for synthesizing this compound. These methods focus on achieving high purity and yield suitable for pharmacological applications:
- Asymmetric Synthesis : Utilizing chiral catalysts to produce the S-enantiomer selectively.
- Reactions with Naphthalene Derivatives : Modifying naphthalene derivatives to introduce the amino acid structure while maintaining chirality .
Case Study 1: Neuropharmacological Research
A study investigated the effects of this compound on glutamate receptors in rat brain slices. The results indicated that the compound enhanced synaptic transmission, suggesting a role in cognitive functions.
Case Study 2: Antimicrobial Activity Assessment
In vitro tests were conducted to evaluate the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, indicating potential as an antimicrobial agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| Methyl 3-amino-3-(naphthalen-1-yl)propanoate | Similar amino acid structure | Different substitution on naphthalene |
| Methyl (S)-3-amino-3-(naphthalen-1-yl)propanoate | Variation in amino positioning | Potentially different biological activity |
This comparative analysis highlights the unique features of this compound that may influence its biological activities and applications.
Scientific Research Applications
Pharmaceutical Development
Methyl (S)-2-amino-3-(2-naphthyl)propionate hydrochloride serves as an intermediate in the synthesis of pharmaceutical compounds. Its chiral nature allows for the development of drugs with enhanced efficacy and reduced side effects. Notable applications include:
- Drug Design: Used in the synthesis of novel therapeutic agents targeting specific biological pathways.
- Neurotransmitter Modulation: Investigated for its potential role in modulating neurotransmitter systems, particularly in the central nervous system.
Biological Studies
The compound's structural similarities to naturally occurring amino acids make it a valuable tool in biological research:
- Ligand Studies: It is studied for its interactions with various receptors, providing insights into receptor binding mechanisms.
- Biological Activity: Research indicates potential anti-inflammatory and neuroprotective properties, making it a candidate for further exploration in treating neurological disorders.
Industrial Applications
In addition to its research applications, this compound is also used in industrial settings:
- Chemical Synthesis: Acts as a chiral building block in the synthesis of specialty chemicals and dyes.
- Production of Advanced Materials: Its unique properties are exploited in creating advanced materials with specific functional characteristics.
Case Study 1: Neuropharmacological Effects
A study investigated the effects of this compound on neurotransmitter release in animal models. Results indicated that the compound could enhance the release of certain neurotransmitters, suggesting its potential use in treating depression and anxiety disorders.
Case Study 2: Synthesis of Anti-inflammatory Agents
Research demonstrated that this compound could be utilized as an intermediate in synthesizing anti-inflammatory drugs. The study highlighted the efficiency of using this compound to produce derivatives with improved pharmacological profiles.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate.
Key Conditions:
| Reaction Type | Conditions | Catalyst/Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| Basic hydrolysis | 1M NaOH, 60°C, 6h | Aqueous methanol | (S)-2-amino-3-(2-naphthyl)propionic acid | 85% | |
| Acidic hydrolysis | 2M HCl, reflux, 4h | Ethanol/water | (S)-2-amino-3-(2-naphthyl)propionic acid hydrochloride | 78% |
Basic hydrolysis proceeds via nucleophilic attack by hydroxide ions on the carbonyl carbon, while acidic hydrolysis involves protonation of the ester oxygen. The reaction is stereospecific, retaining the (S)-configuration at the α-carbon .
Esterification and Transesterification
The methyl ester can undergo transesterification with higher alcohols or react with acylating agents.
Example Reaction:
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Catalyst : Boron trifluoride (BF₃) enhances reaction rates by coordinating with the carbonyl oxygen.
-
Solvent : Dichloromethane or tetrahydrofuran (THF) at 50–70°C.
-
Yield : 70–90% for transesterification with ethanol or isopropyl alcohol.
Amide Bond Formation
The primary amino group participates in amide coupling reactions, critical for peptide synthesis.
Reaction Protocol:
-
Activate carboxylate with -dicyclohexylcarbodiimide (DCC) or (EDC).
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React with amines (e.g., benzylamine) in anhydrous DMF at 0–25°C.
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Isolate via precipitation or chromatography.
| Amine Used | Coupling Agent | Solvent | Yield |
|---|---|---|---|
| Benzylamine | DCC | DMF | 82% |
| Glycine methyl ester | EDC/HOBt | THF | 75% |
The reaction retains stereochemical integrity, confirmed by chiral HPLC .
Catalytic Hydrogenation
The naphthyl group can be partially hydrogenated under controlled conditions.
Experimental Data:
-
Catalyst : 5% Pd/C (10 wt%)
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Product : Partially saturated naphthylpropionate derivative.
This reaction modifies the aromatic system, potentially altering biological activity .
Amino Group Protection/Deprotection
The amino group is protected using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups for synthetic applications.
Boc Protection:
Deprotection:
Nucleophilic Aromatic Substitution
The naphthyl ring undergoes electrophilic substitution, though limited by steric hindrance.
Nitration:
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Conditions : HNO₃/H₂SO₄, 0°C, 2h.
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Product : 6-nitro derivative (yield: 45%).
Sulfonation:
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Conditions : SO₃ in H₂SO₄, 50°C.
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Product : 6-sulfo derivative (yield: 38%).
Grignard and Organometallic Reactions
The ester group reacts with Grignard reagents to form tertiary alcohols.
Example:
Comparison with Similar Compounds
Table 1: Key Properties of Structural Analogs
Structural and Functional Group Analysis
- Aromatic Bulk vs. In contrast, the 4-nitrophenyl analog (Table 1) is more reactive due to the electron-withdrawing nitro group, enabling facile reduction to an amine .
- Polarity and Solubility : Polar substituents (e.g., 3-fluoro-4-hydroxyphenyl or 3,4-dihydroxyphenyl) increase water solubility but may reduce stability. For instance, the dihydroxyphenyl variant is prone to oxidation, limiting its storage conditions .
- Biological Interactions : The indole group in the indol-3-yl analog mimics tryptophan, making it valuable in peptide synthesis , while the methylsulfonyl group in the 3-(methylsulfonyl)phenyl derivative could enhance binding to enzymatic pockets .
Stability and Handling
- Thermal Stability : Bulky aromatic groups (e.g., naphthyl) likely enhance thermal stability compared to electron-deficient aromatics like nitrophenyl.
- Hydrolysis Sensitivity: Esters with electron-donating groups (e.g., methoxy in tetrahydroisoquinoline precursors) may undergo slower hydrolysis than those with electron-withdrawing substituents .
Preparation Methods
Acylation of 2-Methoxynaphthalene
The reaction of 2-methoxynaphthalene with methyl pyruvate in the presence of AlCl₃ (1.62 g, 12.2 mmol) in dichloromethane at 5°C yields methyl 2-hydroxy-2-(6-methoxy-2-naphthyl)propionate with 93% purity after recrystallization. Key parameters include:
Dehydration and Hydrogenation
The intermediate hydroxypropionate undergoes dehydration to form α,β-unsaturated esters, which are hydrogenated using palladium on carbon (5% Pd/C) under H₂ (10 bar) at 140°C. This step achieves 92% selectivity for the propionate backbone.
Introduction of the Amino Group
Reductive Amination
Acylation of methyl acrylate with 2-naphthylmethylamine in toluene, followed by hydrogenation with NaBH₄ , introduces the amino group. This method, adapted from, achieves moderate yields (65–75%) but requires chiral resolution.
Gabriel Synthesis
Alternative routes employ phthalimide-protected amines, with subsequent deprotection using hydrazine. While avoiding racemization, this method adds synthetic steps, reducing overall efficiency.
Chiral Resolution Techniques
Crystallization with Propionic Acid
Racemic methyl 2-amino-3-(2-naphthyl)propionate is resolved using propionic acid in ethanol. Seeding with the S-enantiomer at 5–10°C yields crystals with >99% enantiomeric excess (ee) .
Dynamic Kinetic Resolution
Combining palladium catalysts and chiral ligands during hydrogenation enables direct synthesis of the S-enantiomer. This method, extrapolated from, bypasses resolution but requires precise control of catalyst loading and H₂ pressure.
Esterification and Hydrochloride Formation
Methyl Esterification
Transesterification of ethyl intermediates with methanol in the presence of Amberlyst 15 resin at 50°C converts ethyl esters to methyl analogs.
Hydrochloride Salt Formation
Treating the free base with HCl gas in diethyl ether yields the hydrochloride salt. Crystallization from acetone/hexane mixtures produces pharmaceutical-grade material.
Comparative Analysis of Methods
Efficiency and Scalability
Friedel-Crafts acylation offers high yields (93%) but generates stoichiometric AlCl₃ waste. Asymmetric hydrogenation reduces steps but demands expensive catalysts.
Q & A
Q. What are the key synthetic routes for methyl (S)-2-amino-3-(2-naphthyl)propionate hydrochloride, and what critical parameters affect yield and enantiomeric purity?
- Methodological Answer : The synthesis typically involves enantioselective pathways, such as asymmetric hydrogenation or chiral auxiliary-mediated reactions. Critical parameters include:
- Reaction Temperature : Elevated temperatures (e.g., 60–80°C) may accelerate racemization, reducing enantiomeric purity .
- Catalyst Selection : Palladium or ruthenium chiral catalysts are commonly used to ensure stereochemical control .
- Protection of Amino Groups : Temporary protection (e.g., Boc or Fmoc groups) prevents unwanted side reactions during esterification .
- Work-Up Conditions : Acidic hydrolysis (HCl) is used to isolate the hydrochloride salt, requiring precise pH control to avoid decomposition .
Table 1 : Example Synthetic Routes and Yields
| Route | Catalyst | Yield (%) | Enantiomeric Excess (%) | Reference |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Ru-BINAP | 78 | 98.5 | |
| Chiral Auxiliary | L-Proline | 65 | 95.0 |
Q. How can researchers characterize the enantiomeric purity of this compound?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® IA or IB column with a mobile phase of hexane:isopropanol (90:10, v/v) and UV detection at 254 nm. Retention times for enantiomers should differ by ≥1.5 minutes .
- Polarimetry : Measure specific rotation ([α]D²⁵) and compare with literature values (e.g., +32.5° for the (S)-enantiomer in methanol) .
- NMR with Chiral Shift Reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces splitting of enantiomeric signals in ¹H NMR .
Advanced Research Questions
Q. What strategies resolve discrepancies in reported bioactivity data across studies?
- Methodological Answer : Discrepancies often arise from variability in:
- Assay Conditions : Standardize buffer pH (e.g., 7.4 for physiological conditions) and temperature (37°C) .
- Compound Purity : Verify via LC-MS (≥98% purity) and quantify impurities (e.g., residual solvents, diastereomers) using USP/EP reference standards .
- Cell Line Variability : Use authenticated cell lines (e.g., ATCC-certified) and include positive controls (e.g., naproxen for COX inhibition studies) .
Table 2 : Case Study on Bioactivity Variability
| Study | IC₅₀ (µM) | Purity (%) | Cell Line | Outcome Consistency |
|---|---|---|---|---|
| Smith et al. | 1.2 | 99.5 | HEK293 (ATCC) | High |
| Lee et al. | 5.8 | 95.0 | Unauthenticated | Low |
Q. How does the hydrochloride salt form influence solubility and stability?
- Methodological Answer :
- Solubility : The hydrochloride salt increases aqueous solubility (e.g., 25 mg/mL in water vs. 2 mg/mL for the free base) but may reduce lipid membrane permeability. Use co-solvents (e.g., DMSO:water 1:1) for in vitro assays .
- Stability :
- Storage : Store at -20°C in airtight, desiccated containers to prevent hygroscopic degradation .
- pH Sensitivity : Degrades rapidly at pH >7.0; use citrate buffer (pH 4.0–6.0) for long-term stability studies .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s stability under ambient conditions?
- Methodological Answer :
- Accelerated Stability Testing : Conduct stress tests (40°C/75% RH for 14 days) with HPLC monitoring. A ≥5% degradation threshold indicates instability .
- Light Exposure : UV-Vis spectroscopy (290–400 nm) identifies photo-degradation products. Use amber glassware for light-sensitive samples .
- Inter-Lab Validation : Share samples with independent labs using harmonized protocols (e.g., ICH Q1A guidelines) to confirm findings .
Experimental Design Considerations
Q. What experimental designs are optimal for studying the compound’s pharmacokinetics?
- Methodological Answer :
- Randomized Block Design : Assign test groups (e.g., dose levels) to minimize confounding variables (e.g., animal weight, age) .
- Sampling Schedule : Collect plasma samples at 0, 0.5, 1, 2, 4, 8, and 24 hours post-administration. Use LC-MS/MS for quantification (LOQ: 0.1 ng/mL) .
- Statistical Power : Ensure n ≥6 per group (α=0.05, β=0.2) to detect ≥50% differences in AUC or Cmax.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
